6-(2,4-dimethyl-1,3-thiazol-5-yl)-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one
Description
This compound is a heterocyclic hybrid featuring a 2,3-dihydropyridazin-3-one core substituted with a 2,4-dimethylthiazole group at position 6 and a piperidin-4-ylmethyl moiety linked to a thieno[3,2-d]pyrimidine ring at position 2. The structural complexity integrates multiple pharmacophoric elements:
- Thieno[3,2-d]pyrimidine: A fused heterocycle commonly associated with kinase inhibition due to its planar structure and hydrogen-bonding capabilities.
- Dihydropyridazinone: A partially saturated pyridazine derivative that may enhance solubility and conformational flexibility compared to fully aromatic systems.
Properties
IUPAC Name |
6-(2,4-dimethyl-1,3-thiazol-5-yl)-2-[(1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)methyl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6OS2/c1-13-19(30-14(2)24-13)17-3-4-18(28)27(25-17)11-15-5-8-26(9-6-15)21-20-16(7-10-29-20)22-12-23-21/h3-4,7,10,12,15H,5-6,8-9,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSBMAMJLZMNDDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C2=NN(C(=O)C=C2)CC3CCN(CC3)C4=NC=NC5=C4SC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Examples :
- 6-Ethyl-5-((2-oxo-2-(p-tolyl)ethyl)thio)-3-phenyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one (Fig. 18)
- 5-((2-(4-Chlorophenyl)-2-oxoethyl)thio)-6-methyl-3-phenyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one (Fig. 19)
- Core Structure : Fused thiazole-pyrimidine with thioxo groups.
- Key Differences: The thiazolo[4,5-d]pyrimidine scaffold replaces the dihydropyridazinone and thienopyrimidine of the target compound.
- Implications : These compounds are explored for antimicrobial activity, suggesting the target’s thiazole and pyrimidine motifs may share similar applications .
Pyridazine-Piperidine/Piperazine Derivatives ()
Examples :
- 1-{6-Methyl-5h,6h,7h,8h-pyrido[4,3-c]pyridazin-3-yl}piperazine
- 1-{6-[(2,4-Dichlorophenyl)methyl]pyridazin-3-yl}-4-(4-methoxyphenyl)-1H-pyrazol-5-amine
- Core Structure : Pyridazine with piperidine/piperazine substituents.
- Key Differences: Lack the thienopyrimidine and thiazole groups. Piperazine rings (e.g., in ) may offer different basicity and solubility profiles compared to the target’s piperidinylmethyl group.
- Implications : Piperidine/pyridazine hybrids are often explored for central nervous system (CNS) targets, suggesting the target compound’s piperidine moiety could align with such applications .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Structural Uniqueness: The target compound’s fusion of dihydropyridazinone with thienopyrimidine and thiazole distinguishes it from simpler pyrimidine or pyridazine derivatives. This may enhance target selectivity in kinase inhibition compared to ’s planar pyrazolopyrimidine .
- Solubility vs. Lipophilicity: The dihydropyridazinone core likely improves aqueous solubility relative to fully aromatic systems (e.g., ’s thiazolo-pyrimidinones), while the 2,4-dimethylthiazole balances lipophilicity for membrane permeability .
- Synthetic Accessibility : ’s high-yield synthesis (82%) suggests that similar strategies could be adapted for the target compound, though the additional piperidinylmethyl group may introduce complexity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
